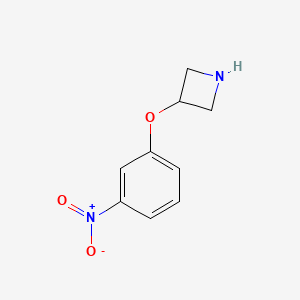
Methyl 5-bromo-2-piperidinonicotinate
Descripción general
Descripción
Methyl 5-bromo-2-piperidinonicotinate, also known as 5-bromo-2-piperidinonicotinic acid methyl ester, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 283.1 g/mol and a melting point of 74-76°C. This compound is commonly used as a reagent in organic synthesis, as an intermediate in the synthesis of other compounds, and as a starting material for the synthesis of various pharmaceuticals.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
Methyl 5-bromo-2-piperidinonicotinate has been utilized in the asymmetric synthesis of branched-chain analogs of azapyranoses, demonstrating its role in complex organic synthesis processes. Budzińska and Sas (2001) developed a method where a 5-nitro-1,3-dioxane derivative, through a palladium(0)-catalyzed reaction, was converted into a piperidinone, showcasing the chemical's utility in synthesizing biologically relevant molecules with high enantiomeric excess (Anna Budzińska, W. Sas, 2001).
Pharmacological Research
In pharmacological research, derivatives of piperidine, a core component of this compound, have been explored for their potential as CCR5 receptor antagonists in the treatment of HIV-1. The synthesis and structure-activity relationship (SAR) studies directed toward optimizing the substituents for maximal antiviral activity highlight the compound's significance in drug discovery efforts aimed at treating infectious diseases (A. Palani et al., 2002).
Metal Salt Binding
This compound related compounds have been used to prepare heteroditopic ligands for binding metal salts, indicating their potential in creating complex molecules capable of interacting with metal ions. This application is crucial for the development of new materials and catalysts in organic and coordination chemistry (Qiang Wang et al., 2006).
Environmental Studies
Research on methyl bromide, a related compound, has focused on finding alternatives due to its environmental impact, specifically its role in ozone depletion. Studies by Schneider et al. (2003) and Fields & White (2002) discuss alternatives for pre-plant and post-harvest pest control, highlighting the importance of finding environmentally friendly solutions in agricultural practices and pest management (S. Schneider et al., 2003); (P. Fields, N. White, 2002).
Chemical Synthesis
The molecule has also found applications in the chemical synthesis of complex ligands for metal binding, further emphasizing its versatility and utility in creating multifunctional chemical entities with potential applications in catalysis and material science (D. Albrecht et al., 2008).
Propiedades
IUPAC Name |
methyl 5-bromo-2-piperidin-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-17-12(16)10-7-9(13)8-14-11(10)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDPOWVMOZYSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[2-(Methylsulfonyl)benzyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B1647921.png)
![Benzo[1,3]dioxol-5-yl-(3-methoxy-phenyl)-methanone](/img/structure/B1647924.png)

